5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

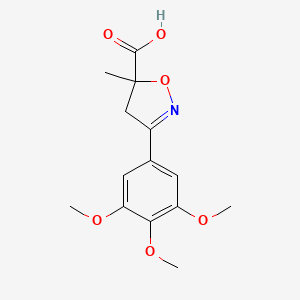

The compound 5-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (C₁₄H₁₇NO₆) features a 4,5-dihydroisoxazole (isoxazoline) core substituted with a methyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. The carboxylic acid moiety at position 5 enhances polarity, influencing solubility and binding interactions. Key properties include:

Properties

IUPAC Name |

5-methyl-3-(3,4,5-trimethoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-14(13(16)17)7-9(15-21-14)8-5-10(18-2)12(20-4)11(6-8)19-3/h5-6H,7H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVNCSPMENPJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde from 3,4,5-trimethoxybenzoic acid through a reduction reaction.

Cyclization to Form the Dihydro-1,2-oxazole Ring: The intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the dihydro-1,2-oxazole ring.

Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The 4,5-dihydro-1,2-oxazole (isoxazoline) ring undergoes ring-opening under acidic or nucleophilic conditions. For example:

-

Hydrolysis : Acidic hydrolysis cleaves the isoxazoline ring, yielding β-keto amide intermediates.

-

Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) may open the ring at the oxygen-bearing carbon, forming substituted amines .

Table 1: Ring-Opening Reactions

| Reaction Conditions | Products | Key Features |

|---|---|---|

| HCl (conc.), reflux | β-Keto amide derivative | Retains trimethoxyphenyl group |

| RMgX (Grignard), THF, 0°C | Substituted amine | Alkyl/aryl group incorporation |

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) catalysis to form methyl esters .

-

Amide Formation : Coupling agents like DIC (diisopropylcarbodiimide) facilitate amide bond formation with amines, yielding bioactive triazole derivatives.

Table 2: Carboxylic Acid Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Esterification | DMTMM, MeOH, rt, 12h | Improved lipophilicity |

| Amide Coupling | DIC, HOBt, amine, DMF, 0°C → rt | Antiproliferative agents |

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups. Reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from methoxy substituents may limit reactivity .

-

Halogenation : Electrophilic bromine (Br₂/FeBr₃) selectively substitutes at activated positions.

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazoline ring to a β-amino alcohol derivative, enhancing hydrogen-bonding capacity.

-

Oxidation : Strong oxidants (e.g., KMnO₄) may decarboxylate the carboxylic acid group, yielding CO₂ and a ketone intermediate .

Heterocycle-Specific Reactivity

The isoxazoline ring participates in dipolar cycloadditions:

-

1,3-Dipolar Cycloaddition : Reacts with alkenes or alkynes under thermal conditions to form fused bicyclic structures.

Table 3: Cycloaddition Parameters

| Dipole Partner | Conditions | Product Structure | Yield (Reported) |

|---|---|---|---|

| Methyl propiolate | 80°C, 24h | Isoxazole-pyrrole hybrid | ~65% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming aromatic byproducts .

-

Photodegradation : UV exposure induces cleavage of the isoxazoline ring, necessitating dark storage .

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymes via:

-

Hydrogen Bonding : Carboxylic acid and methoxy groups bind to kinase active sites.

-

π-Stacking : The trimethoxyphenyl group engages aromatic residues in protein pockets.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in the field of cancer research. The presence of the 3,4,5-trimethoxyphenyl moiety is crucial for its biological activity. Research indicates that modifications to this moiety can significantly influence the compound's antiproliferative potency against cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)

A study published in Molecules explored various analogues of compounds containing the trimethoxyphenyl group. It was found that:

- IC50 Values : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, certain analogues showed IC50 values as low as 1.1 to 3.3 nM, indicating high potency against specific cancer types .

- Mechanism of Action : The compound interacts with tubulin, disrupting microtubule dynamics essential for cell division. This interaction is a common pathway for many anticancer agents .

Neuroprotective Effects

Emerging research suggests that compounds similar to 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may also exhibit neuroprotective effects. The trimethoxyphenyl group has been associated with antioxidant properties that can protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegenerative diseases:

- Behavioral Improvements : Administration of related compounds resulted in improved cognitive functions and reduced markers of oxidative stress in brain tissues .

- Potential Mechanisms : The neuroprotective effects are hypothesized to stem from the ability to modulate inflammatory pathways and enhance neurotrophic factor signaling .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Substituted with a 2-chlorophenyl group.

- Properties :

- Key Difference : The electron-withdrawing chlorine substituent may reduce π-π stacking efficiency relative to trimethoxyphenyl.

5-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Features a thiophene ring instead of trimethoxyphenyl.

- Properties :

- Key Difference : Thiophene’s smaller size and sulfur atom could alter binding specificity in biological targets.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | TPSA (Ų) | LogP* |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₇NO₆ | 295.29 | 3,4,5-Trimethoxyphenyl | 86.6 | 1.8 |

| 3-(2-Butyl-5-chloroimidazol-4-yl) analog | C₁₂H₁₅ClN₃O₃ | 284.72 | 2-Butyl-5-chloroimidazole | 85.7 | 2.5 |

| 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole | C₁₃H₁₃NO₆ | 279.25 | 3,4,5-Trimethoxyphenyl | 78.9 | 1.2 |

| 3-(2-Chlorophenyl) analog | C₁₀H₈ClNO₃ | 225.63 | 2-Chlorophenyl | 66.8 | 2.1 |

*Estimated using ChemDraw.

Biological Activity

5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and anti-inflammatory effects, as well as its mechanism of action.

Chemical Structure

The compound's structure is characterized by the presence of a methoxy-substituted phenyl group and an oxazole ring, which are crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 293.30 g/mol.

Biological Activity

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against various human tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 2.28 |

| MCF-7 (Breast) | 3.67 |

| HCT-116 (Colon) | 3.46 |

| PC-3 (Prostate) | 1.48 |

The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by docking simulations indicating that the trimethoxyphenyl moiety interacts with the colchicine binding site on tubulin .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. It was observed to inhibit the release of TNF-alpha in LPS-stimulated macrophages, which is critical in inflammatory responses:

- Inhibition of TNF-alpha Release : The compound significantly reduced LPS-induced TNF-alpha release in vitro.

- Mechanism : It appears to interfere with the MAPK signaling pathway, specifically inhibiting MK2 phosphorylation and downstream inflammatory responses .

Case Studies

- In Vitro Studies : In a study examining various derivatives of pyrazole compounds, this compound was found to be one of the most effective at inhibiting cell proliferation across multiple cancer types .

- In Vivo Studies : Animal models have shown that administration of this compound can lead to a significant reduction in tumor growth and inflammatory markers when compared to control groups .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of α-haloketones with carboxamide precursors under acidic/basic conditions. For optimization, parameters like solvent polarity (e.g., DMF vs. THF), temperature (controlled reflux), and catalysts (e.g., p-toluenesulfonic acid) should be systematically tested. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can oxidation and reduction reactions be applied to modify the methoxy and carboxamide groups of this compound?

- Methodology :

- Oxidation: Methoxy groups can be oxidized to aldehydes using KMnO₄ in acidic conditions (e.g., H₂SO₄). Control reaction time to avoid over-oxidation to carboxylic acids .

- Reduction: LiAlH₄ in anhydrous ether selectively reduces the carboxamide to an amine. Ensure inert atmosphere (N₂/Ar) to prevent side reactions .

Q. What analytical techniques are essential for characterizing this compound's structure and purity?

- Methodology :

- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm) and oxazole ring geometry.

- XRD: Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous oxazole derivatives .

- HPLC-MS: Quantifies purity and detects byproducts (e.g., incomplete cyclization intermediates) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what are common pitfalls in interpreting results?

- Methodology : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO). Pitfalls include:

- False negatives: Poor solubility in aqueous media; use co-solvents (≤1% DMSO).

- Contradictory data: Variability in microbial strain susceptibility; validate with multiple strains .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Purity verification: Re-analyze compounds via HPLC to rule out degradation products.

- Assay standardization: Compare protocols for differences in inoculum size, incubation time, or endpoint criteria.

- Structural analogs: Test derivatives (e.g., 3,4-dimethoxyphenyl variants) to isolate substituent effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound's analogs?

- Methodology :

- Substituent variation: Synthesize analogs with modified methoxy patterns (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and test bioactivity.

- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like fungal CYP51 or bacterial gyrase .

Q. How can crystallography data inform the design of derivatives with improved stability?

- Methodology : XRD analysis reveals intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and oxazole groups). Derivatives can be designed to enhance these interactions (e.g., introducing halogen substituents for van der Waals contacts) or reduce steric hindrance .

Q. What protocols are recommended for assessing the compound's stability under storage and experimental conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.